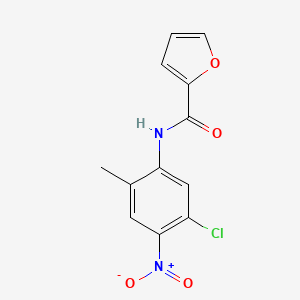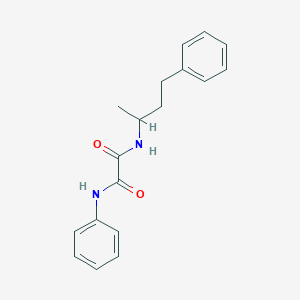methanol](/img/structure/B3967298.png)
[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl](diphenyl)methanol
説明
[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl](diphenyl)methanol, also known as DBM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBM is a benzimidazole derivative that exhibits a range of biochemical and physiological effects, making it a promising compound for a variety of research applications.
作用機序
The exact mechanism of action of [1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl](diphenyl)methanol is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and protein kinase C. This compound has also been shown to modulate the activity of several signaling pathways involved in immune cell activation, including the NF-κB and MAPK pathways. In addition, this compound has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects, including anti-cancer, immunomodulatory, and neuroprotective properties. This compound has been shown to inhibit the growth and proliferation of cancer cells, enhance immune cell activation and cytokine production, and protect neurons from oxidative stress and inflammation. This compound has also been shown to modulate the expression of several genes involved in these pathways, further highlighting its potential as a research tool.
実験室実験の利点と制限
[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl](diphenyl)methanol has several advantages as a research tool, including its well-characterized synthesis method, high purity, and extensive studies on its biological effects. This compound is also relatively stable and can be easily stored and transported. However, this compound also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations. Careful dosing and experimental design are necessary to ensure the safety and efficacy of this compound in research applications.
将来の方向性
There are several potential future directions for research involving [1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl](diphenyl)methanol. One area of interest is the development of this compound-based therapies for cancer and other diseases. This compound has shown promise as an anti-cancer agent, and further studies are needed to determine its efficacy in vivo and its potential for clinical use. Another area of interest is the development of this compound-based immunotherapies, which could enhance the immune response to cancer and other diseases. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential for use in other research fields, such as neurobiology and inflammation.
科学的研究の応用
[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl](diphenyl)methanol has been studied for its potential applications in a wide range of scientific research fields, including cancer research, neurobiology, and immunology. This compound has been shown to exhibit anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to modulate the immune system, enhancing the production of cytokines and promoting immune cell activation. In addition, this compound has been shown to exhibit neuroprotective properties, protecting neurons from oxidative stress and inflammation.
特性
IUPAC Name |
[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]-diphenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2N2O/c28-22-14-9-15-23(29)21(22)18-31-25-17-8-7-16-24(25)30-26(31)27(32,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,32H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKRYKSYWIPFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B3967219.png)

![2-isopropyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B3967231.png)
![diisobutyl [anilino(4-fluorophenyl)methyl]phosphonate](/img/structure/B3967235.png)



![methyl 4-(5-{[3-(3-phenylpropanoyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B3967254.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3967266.png)
![4-chloro-3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B3967267.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3967272.png)

![3-(4-bromobenzyl)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B3967289.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B3967302.png)